Isopropyl-beta-galactopyranoside
Description
Historical Context of Lac Operon Regulation Studies
The groundwork for the use of IPTG was laid in the 1950s and 1960s through the pioneering work of French biologists François Jacob and Jacques Monod at the Pasteur Institute. moleculardevices.com Their research on how Escherichia coli (E. coli) bacteria control the metabolism of lactose (B1674315), a sugar, led to the formulation of the operon model of gene regulation. moleculardevices.com This model, for which they were awarded the Nobel Prize in Physiology or Medicine in 1965, described for the first time how a cell can regulate the production of enzymes in response to environmental cues. scientificbio.com
The lac operon is a segment of DNA that contains the genes necessary for lactose metabolism: lacZ, lacY, and lacA. scientificbio.com These genes are transcribed together into a single messenger RNA (mRNA) molecule. moleculardevices.com In the absence of lactose, a repressor protein, encoded by the lacI gene, binds to a region of the DNA called the operator, physically blocking the RNA polymerase from transcribing the lac genes. langdalelab.com
When lactose is present, it is converted by the enzyme β-galactosidase into allolactose (B1665239). ontosight.aiwikipedia.org Allolactose then acts as an inducer, binding to the lac repressor protein and causing a change in its shape. ontosight.aiwikipedia.org This conformational change prevents the repressor from binding to the operator, thereby allowing RNA polymerase to transcribe the genes required for lactose utilization. wikipedia.org This elegant on-off switch allows the bacterium to efficiently manage its energy resources, only producing the enzymes for lactose metabolism when the sugar is available.
Role as a Molecular Mimic in Gene Induction
IPTG's utility stems from its function as a molecular mimic of allolactose. wikipedia.org Structurally similar to allolactose, IPTG can also bind to the lac repressor protein and induce a conformational change that prevents the repressor from binding to the operator. wikipedia.org This action effectively "tricks" the bacterium into thinking lactose is present, leading to the transcription of the genes under the control of the lac promoter. youtube.com
However, a crucial difference sets IPTG apart from the natural inducer, allolactose. IPTG contains a sulfur atom in its glycosidic bond, making it non-hydrolyzable by β-galactosidase, the enzyme that breaks down lactose and allolactose. wikipedia.org This means that once IPTG is added to a bacterial culture, its concentration remains constant because it is not metabolized by the cells. wikipedia.org This stability provides researchers with a significant advantage, allowing for sustained and controlled induction of gene expression throughout an experiment. In contrast, the concentration of allolactose would decrease as it is metabolized, leading to a less consistent induction. chemimpex.com
This ability to act as a potent and stable inducer has made IPTG an invaluable reagent in molecular biology for a wide range of applications, most notably in the controlled expression of recombinant proteins. By placing a gene of interest under the control of the lac promoter in an expression vector, scientists can use IPTG to precisely time and regulate the production of the corresponding protein in bacterial hosts like E. coli. patsnap.com
Data Tables
Table 1: Comparison of Physical and Chemical Properties: IPTG vs. Allolactose
| Property | Isopropyl-beta-galactopyranoside (IPTG) | Allolactose |
| Molecular Formula | C9H18O5S chemsrc.com | C12H22O11 nih.gov |
| Molar Mass | 238.30 g/mol chemsrc.com | 342.30 g/mol nih.gov |
| Appearance | White crystalline powder chemicalbook.com | White to off-white powder chemimpex.com |
| Melting Point | 105-110.5 °C chemicalbook.com | 167 - 169 °C chemimpex.com |
| Solubility in Water | Soluble chemicalbook.com | Soluble |
| Inducer Type | Gratuitous (non-metabolizable) wikipedia.org | Natural (metabolizable) ontosight.ai |
| Glycosidic Bond | β-1-thio-glycosidic bond | β-1,6-glycosidic bond ontosight.ai |
| Hydrolysis by β-galactosidase | No wikipedia.org | Yes ontosight.ai |
Table 2: Detailed Research Findings on IPTG Induction
| Research Focus | IPTG Concentration | Induction Time | Key Findings | Reference(s) |
| Optimization of recombinant β-NGF expression | 0.6 mM | 12 hours | Optimal conditions for maximum fold change in protein expression were determined to be 0.6mM IPTG at 29°C for 12 hours. | researchgate.net |
| Expression of recombinant rabbit monocyte chemoattractant protein-1 (rRMCP1) | 1 mM | 24 hours | Optimal protein expression was achieved with 1 mM IPTG when induced at an OD600 of 0.4 and incubated at 26°C for 24 hours. | oup.com |
| Time course of recombinant protein expression (40 kDa protein) | 0.4 mM | 160 minutes | The full-length protein began to appear 40-60 minutes post-induction, reaching a maximum level after 160 minutes. | norgenbiotek.com |
| Effect of IPTG on Red Fluorescent Protein (RFP) expression and cell growth | Increasing concentrations (up to 500 µM) | 24 hours | Increasing IPTG concentration led to a decrease in bacterial growth (OD600) and a decrease in overall RFP expression. | moleculardevices.com |
| Optimization of 503 antigen expression | 1.0 mM | 2 hours | The highest antigen concentration was obtained with 1.0 mM IPTG at 37°C with an induction time of 2 hours. | researchgate.net |
| Expression of human apoAI in D2O | 0.25 mM | 12 hours | High-cell-density IPTG-induction method with 0.6% 13C-glucose and 0.25 mM IPTG at 20°C for 12 hours showed enhanced protein yield compared to traditional methods. | nih.gov |
| Optimization of HSPA6 protein expression | 0-1000 µM | Not specified | Increasing IPTG concentration up to 400 µM led to a proportional decrease in final cell growth. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55508-29-7 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-propan-2-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O6/c1-4(2)14-9-8(13)7(12)6(11)5(3-10)15-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9-/m1/s1 |
InChI Key |
UOEFDXYUEPHESS-QMGXLNLGSA-N |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Applications in Microbial Gene Expression Systems
Recombinant Protein Overexpression in Escherichia coli
IPTG is a cornerstone reagent for achieving high-level production of recombinant proteins in Escherichia coli. chemicalbook.comyoutube.com By controlling the expression of a target gene, researchers can produce large quantities of specific proteins for structural studies, therapeutic development, and various biotechnological applications. chemicalbook.com
The T7 expression system is a highly effective method for achieving robust overexpression of recombinant proteins. neb.com These systems utilize the highly active T7 RNA polymerase, which is not native to E. coli, to selectively transcribe the gene of interest. nih.gov In widely used host strains like BL21(DE3), the gene for T7 RNA polymerase is integrated into the bacterial chromosome under the control of an IPTG-inducible promoter. nih.govnih.gov
The mechanism relies on a two-tiered regulatory system. The target gene is cloned into a plasmid (e.g., a pET vector) downstream of a T7 promoter, a sequence specifically recognized by T7 RNA polymerase. biologicscorp.comnih.gov The host E. coli strain, such as BL21(DE3), carries the gene for T7 RNA polymerase (gene 1) under the control of the lacUV5 promoter, which is regulated by the lac repressor. nih.govosti.gov In the absence of an inducer, the lac repressor binds to the lac operator, blocking transcription of the T7 RNA polymerase gene by the host's own RNA polymerase. nih.govosti.gov The addition of IPTG inactivates the lac repressor, leading to the synthesis of T7 RNA polymerase. youtube.comnih.gov This newly synthesized polymerase then specifically binds to the T7 promoter on the plasmid and drives high-level transcription of the target gene, often resulting in the desired protein accumulating to more than 50% of the total cellular protein. osti.gov
| Component | Function in T7 System | Regulation by IPTG |
| T7 RNA Polymerase | Transcribes the target gene from the T7 promoter. | Expression is induced by IPTG. |
| lac Repressor (LacI) | Binds to the lac operator to repress T7 RNA polymerase expression. | Binding is inhibited by IPTG. |
| T7 Promoter | A strong promoter recognized only by T7 RNA polymerase, driving high-level target gene transcription. | Not directly regulated by IPTG, but its activity depends on the IPTG-induced T7 RNA polymerase. |
| Target Gene | The gene of interest to be overexpressed. | Expression is indirectly induced by IPTG via T7 RNA polymerase production. |
To fine-tune protein expression, various promoter configurations responsive to IPTG have been developed. The lacUV5 promoter is a strong, mutated version of the wild-type lac promoter that is insensitive to catabolite repression, meaning its activity is controlled solely by the lac repressor and IPTG. nih.govpnas.org In many expression strains like BL21(DE3), the lacUV5 promoter drives the expression of T7 RNA polymerase, providing a robust "on" switch upon IPTG induction. nih.govthermofisher.com
While powerful, the strength of the lacUV5 promoter can lead to "leaky" or basal expression of T7 RNA polymerase even without IPTG, which can be problematic if the target protein is toxic to the host cell. osti.govthermofisher.com To address this, the T7lac promoter was developed. This hybrid promoter incorporates a lac operator sequence downstream of the T7 promoter on the expression plasmid. pnas.orgthermofisher.com This design provides a second layer of repression. Any leaky T7 RNA polymerase that is produced can be blocked from transcribing the target gene by the lac repressor, which binds to this operator sequence. thermofisher.com Full expression from the T7lac promoter only occurs when IPTG is added, as it removes the repressor from both the chromosomal lacUV5 promoter (allowing T7 polymerase synthesis) and the plasmid's T7lac promoter (allowing the polymerase to access the target gene). nih.gov This dual control significantly reduces basal expression, enhancing the stability of plasmids carrying toxic genes. thermofisher.com
The ability to precisely control the expression of foreign (exogenous) genes is critical, especially when the gene product is toxic or places a significant metabolic burden on the host cell. osti.govtandfonline.com IPTG-inducible systems allow for the controlled initiation of gene expression at a specific time point in the cell culture's growth, typically when a high cell density has been reached. patsnap.com This temporal control maximizes the yield of the target protein while minimizing its negative effects on cell growth. patsnap.com
Expression of the exogenous gene can be turned on efficiently by adding IPTG and can be promptly halted upon its removal. tandfonline.comnih.gov The level of gene expression can often be modulated by varying the concentration of IPTG, although this can be system-dependent. researchgate.netnih.gov For many systems, an IPTG concentration in the range of 0.1 mM to 1.0 mM is effective for maximal induction. patsnap.comnih.gov This controlled induction is a key advantage, preventing the potential for plasmid instability or cell death that can occur with leaky or constitutive expression of burdensome proteins. thermofisher.comtandfonline.com
Reporter Gene Assays and Genetic Screens
IPTG plays a vital role in reporter gene assays and genetic screens, which are used to study gene regulation and protein-protein interactions. These techniques often rely on the induction of an easily detectable protein, like β-galactosidase.
The E. coli lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene. tandfonline.comnih.gov In a typical reporter assay, the promoter sequence of a gene of interest is fused to a promoter-less lacZ gene on a plasmid. nih.govresearchgate.net The activity of this promoter can then be quantified by measuring the amount of β-galactosidase produced.
IPTG is often used in these systems, for example, in bacterial two-hybrid assays, to induce the expression of interacting protein partners, one of which might be fused to a component that activates the lacZ reporter gene. tandfonline.com The amount of β-galactosidase activity, measured using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), becomes proportional to the strength of the promoter or the interaction being studied. nih.govresearchgate.net These assays provide a quantitative method to analyze how different conditions or mutations affect gene expression. nih.gov
Alpha (α)-complementation is a powerful variation of the lacZ system commonly employed in blue-white screening to identify recombinant bacterial colonies. sigmaaldrich.comresearchgate.net This method uses a host E. coli strain that expresses a defective, inactive form of β-galactosidase (the omega fragment), which lacks a small portion of the N-terminus. carlroth.com The cloning vector contains a gene encoding this missing N-terminal fragment, known as the α-peptide. researchgate.netcarlroth.com
When both fragments are expressed in the same cell, they can assemble to form a functional β-galactosidase enzyme. researchgate.net IPTG is used as an inducer, often spread on agar (B569324) plates with the chromogenic substrate X-gal, to activate the expression of the α-peptide from the plasmid. sigmaaldrich.comcarlroth.com
Non-recombinant plasmids: The α-peptide is produced, complements the omega fragment, and the active enzyme cleaves X-gal, resulting in blue colonies. carlroth.com
Recombinant plasmids: If a foreign DNA fragment is inserted into the cloning site within the α-peptide gene, a non-functional α-peptide is produced. No complementation occurs, β-galactosidase remains inactive, and the colonies appear white. researchgate.net
This system has also been adapted for the sensitive monitoring of low-level transcription. nih.govnih.gov By placing the small lacZα (α-peptide) gene under the control of a weak or tightly regulated promoter, even low levels of transcription can be detected because the small, efficiently expressed α-peptide can complement the pre-existing omega fragment in the cell. nih.gov This approach is significantly more sensitive for detecting weak promoter activity compared to using the full-length β-galactosidase or other reporter proteins. nih.govnih.gov
| Component | Description |
| Isopropyl-beta-galactopyranoside | A non-metabolizable analog of allolactose (B1665239) used to induce gene expression from the lac operon. |
| Allolactose | The natural inducer of the lac operon. |
| o-nitrophenyl-β-D-galactopyranoside (ONPG) | A chromogenic substrate for β-galactosidase used in quantitative reporter assays. |
| X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | A chromogenic substrate for β-galactosidase used in blue-white screening. |
| Glucose | A sugar that can cause catabolite repression of the wild-type lac promoter. |
| Arabinose | An inducer for the ara promoter, sometimes used in alternative expression systems. |
| Kanamycin | An antibiotic used for plasmid selection. |
| Ampicillin | An antibiotic used for plasmid selection. |
| Chloramphenicol | An antibiotic used for plasmid selection. |
| Gentamicin | An antibiotic used for plasmid selection. |
| Spectinomycin | An antibiotic used for plasmid selection. |
| Dimethyl sulfoxide (B87167) (DMSO) | A polar solvent in which IPTG is soluble. |
Development of Inducible Expression Systems in Diverse Microorganisms
The development of tightly regulated gene expression systems is essential for studying gene function, particularly for essential genes, in various microorganisms, including mycobacteria. nih.gov In Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis, IPTG-inducible systems have been developed and optimized for conditional gene expression. nih.govasm.org These systems utilize components of the E. coli lac operon, demonstrating their adaptability in a different bacterial genus. nih.gov
A key challenge in developing such systems is minimizing "leaky" expression—basal transcription in the absence of the inducer. nih.gov To address this, researchers have developed non-replicating IPTG-inducible vectors that integrate into the mycobacterial chromosome via homologous recombination. nih.gov A critical feature of these systems is the use of lac operator (lacO) sites downstream of a mycobacterial promoter to control transcription. The LacI repressor, expressed from the same vector, binds to the lacO sites, blocking transcription until IPTG is added. nih.gov
Research comparing the effectiveness of single versus double lacO sites for regulating gene expression in M. smegmatis has yielded significant findings. nih.gov Using β-galactosidase as a reporter gene, studies showed that a vector with a single lacO site exhibited considerable leaky expression in the absence of IPTG. nih.gov In contrast, a vector incorporating a double lacO site demonstrated much tighter regulation with no detectable leaky expression. nih.govplos.org
The utility of the tightly regulated double lacO system was validated by creating conditional expression strains for essential mycobacterial genes such as inhA, rpoB, and ftsZ. nih.gov The growth of these strains became dependent on the concentration of IPTG in the medium, confirming that the system allows for the controlled depletion of essential proteins, a crucial tool for target validation in drug discovery. nih.govplos.org
**Table 2: Comparison of Single vs. Double lac Operator Systems in *M. smegmatis***
| Feature | Single lac Operator Vector | Double lac Operator Vector | Reference |
|---|---|---|---|
| Leaky Expression (in absence of IPTG) | Significant level of leaky expression observed. | No detectable leaky expression. | nih.gov |
| Regulation Tightness | Moderate | High / Tight | nih.gov |
| Application | Suitable for protein overexpression. | Ideal for conditional expression studies of essential genes where tight regulation is critical. | nih.gov |
| Example Reporter Gene | β-galactosidase (lacZ) | β-galactosidase (lacZ) | nih.govplos.org |
Bacteroides fragilis, an obligate anaerobe of the human gut, possesses a transcriptional machinery that is significantly different from that of Proteobacteria like E. coli. nih.govnih.gov This divergence has limited the direct application of common genetic tools. nih.govdaneshyari.com To overcome this, an IPTG-inducible expression vector has been specifically engineered for use in B. fragilis. nih.govnih.gov
The construction of this system involved a hybrid promoter approach. nih.gov Researchers engineered the E. coli lacO1,3 repressor binding sites into the promoter of the native Bacteroides cfxA β-lactamase gene, a promoter recognized by the Bacteroides RNA polymerase. nih.govdaneshyari.com To ensure regulation, the gene for the LacI repressor was placed under the control of a constitutive Bacteroides promoter (tetQ) and included in the vector. nih.govnih.gov This design allows the LacI repressor to be continuously expressed, binding to the engineered lacO sites and repressing transcription from the hybrid promoter. nih.gov
The addition of IPTG, which can freely permeate the Bacteroides cell membrane, inactivates the LacI repressor, leading to the induction of gene expression. nih.gov The functionality of this system was demonstrated using a xylosidase reporter gene (Xa). nih.govnih.gov The results showed that gene expression was induced by IPTG in a manner dependent on both the concentration of the inducer and the duration of exposure. nih.govnih.gov This system represents the first successful adaptation of regulatory components from Proteobacteria for controlled gene expression in Bacteroides, opening new avenues for the genetic study of this important gut symbiont. nih.gov
**Table 3: IPTG-Dependent Induction of Xylosidase Reporter in *Bacteroides fragilis***
| IPTG Concentration (µM) | Time Frame (min) | Observation | Reference |
|---|---|---|---|
| 10 - 250 | 10 - 240 | Gene expression was induced in a time- and concentration-dependent manner. | nih.govnih.gov |
| 500 | Not specified | Used in response curves for synthetic IPTG-inducible systems in Bacteroides thetaiotaomicron. | google.com |
Bacillus subtilis is a Gram-positive bacterium widely used for industrial-scale production of recombinant proteins. nih.gov While IPTG-inducible systems, such as those using the Pspac or Pgrac promoters, are common, a novel strategy has been developed to create "inducer-free" expression plasmids from these very systems. nih.govvjst.vnvjst.vn This approach addresses a common problem in protein production where the addition of an inducer like IPTG adds to the cost and complexity of large-scale fermentation. nih.gov
The strategy involves taking a standard IPTG-inducible expression vector, which contains a promoter with a lacO operator and the lacI gene encoding the repressor, and simply removing the lacI gene. nih.govvjst.vn The resulting plasmid, when transformed into B. subtilis, leads to constitutive expression of the target gene because there is no LacI repressor to block transcription from the promoter. nih.govresearchgate.net
A significant advantage of this design is its behavior in the cloning host, E. coli. nih.govresearchgate.net During the plasmid construction phase in E. coli, which naturally contains the lacI gene in its chromosome, the promoter on the plasmid remains repressed. researchgate.net This prevents the expression of the target protein, which is particularly beneficial if the protein is toxic to the host cell, thereby increasing cloning stability. nih.gov Once the correct plasmid is constructed and transferred to B. subtilis (which lacks the lacI gene), the system becomes inducer-free and expresses the protein at a high level. nih.gov
Studies comparing reporter gene expression from these inducer-free plasmids to their inducible counterparts in B. subtilis have demonstrated the effectiveness of this approach. For example, the production of the β-galactosidase enzyme (BgaB) from an inducer-free plasmid (with the Pgrac100 promoter) was at least 4.5 times higher than that from the equivalent inducible vector in the absence of an inducer. nih.govresearchgate.net The expression level in the inducer-free system was comparable to the fully induced level of the original vector. researchgate.net
**Table 4: Comparison of Inducible vs. Inducer-Free Expression in *B. subtilis***
| Plasmid Type | Reporter Gene | Host | Inducer (IPTG) | Relative Expression Level | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Inducible (with lacI) | bgaB | B. subtilis | Absent | Very Low (Basal) | Requires inducer for high-level expression. | researchgate.net |
| Inducible (with lacI) | bgaB | B. subtilis | Present | High | Standard IPTG-inducible expression. | researchgate.net |
| Inducer-Free (no lacI) | bgaB | E. coli | N/A | Repressed (Low) | Repressed in cloning host to prevent toxicity. | nih.govresearchgate.net |
| Inducer-Free (no lacI) | bgaB | B. subtilis | N/A | High (Constitutive) | High-level expression without needing an inducer. At least 37x higher than uninduced inducible construct. | researchgate.net |
Advanced Methodologies and System Engineering
Synthetic Biology Applications Utilizing Isopropyl-beta-galactopyranoside
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov The well-characterized and titratable nature of the IPTG-inducible lac system makes it a cornerstone for building synthetic genetic circuits and developing novel methods for external control over cellular processes. ontosight.ainih.gov
Synthetic genetic circuits are engineered regulatory networks designed to perform logical functions, analogous to electronic circuits. nih.gov IPTG-inducible systems are frequently used as fundamental components—such as switches, oscillators, and logic gates—within these circuits. nih.govnih.gov The ability to turn gene expression "on" with the addition of IPTG provides a simple yet robust input signal for controlling the circuit's behavior. numberanalytics.com
For example, a genetic toggle switch, one of the first and most fundamental synthetic circuits, was built using two genes that mutually repress each other. The state of the switch (which gene is "on") can be flipped by an external signal. In some designs, IPTG serves as the trigger to switch from one stable state to another. ncats.io These circuits can be used to create bistable systems where a transient pulse of IPTG can cause a permanent change in the cell's gene expression profile. ncats.io
More complex circuits have been engineered to balance metabolic pathways for the efficient production of biochemicals. nih.gov In these systems, IPTG-inducible promoters can be used to fine-tune the expression of pathway enzymes, reducing the metabolic burden on the cell and preventing "production escape," where mutations that decrease production are selected for during long-term cultivation. nih.gov The inputs for these circuits are often small molecules, like IPTG, but can also include signals like light or heat. nih.gov
A significant innovation in the external control of gene expression is the use of photocaged compounds. researchgate.net A photocage is a light-sensitive chemical group that is attached to a bioactive molecule, rendering it inert. frontiersin.org Exposure to light of a specific wavelength cleaves the caging group, releasing the active molecule. researchgate.net
Photocaged IPTG (cIPTG) has been developed as a powerful optochemical tool for controlling gene expression with unprecedented spatiotemporal resolution. nih.govnih.gov Instead of adding IPTG to the entire culture medium, cIPTG can be added, and gene expression is only induced in cells that are illuminated with UV-A light. nih.gov This method offers several advantages over traditional chemical induction.
The table below compares conventional IPTG induction with light-mediated induction using photocaged IPTG.
| Feature | Conventional IPTG Induction | Light-Mediated Induction (cIPTG) |
| Control | Temporal, affects entire culture nih.gov | Spatiotemporal, affects only illuminated cells researchgate.netnih.gov |
| Homogeneity | Can be heterogeneous due to transport issues nih.gov | Tightly controlled and homogeneous response nih.gov |
| Invasiveness | Chemical addition, risk of contamination researchgate.net | Non-invasive light exposure researchgate.netnih.gov |
| Automation | More complex and costly to automate in parallel researchgate.net | Easy to automate and parallelize researchgate.net |
This technology has been successfully applied in various bacteria, including Escherichia coli, Corynebacterium glutamicum, and Rhodobacter capsulatus. nih.gov In C. glutamicum, which has poor membrane permeability for IPTG, photocaged IPTG enabled a tightly controlled, strong, and homogeneous expression response upon brief UV-A exposure. nih.gov This precise control is highly valuable for optimizing the production of compounds that may be toxic to the host cell, as the timing and level of gene expression can be finely tuned to maximize yield while minimizing negative effects on cell growth. nih.gov
This compound in Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid protein production, prototyping, and synthetic biology. wikipedia.orgresearchgate.net It utilizes cellular machinery in an in vitro environment, free from the constraints of living cells. wikipedia.org IPTG plays a crucial, albeit indirect, role in many widely used E. coli-based CFPS systems by facilitating the production of a key transcriptional component.
The foundation of a robust CFPS system is a high-quality cell extract containing all the necessary machinery for transcription and translation, such as ribosomes, tRNAs, and enzymes. idtdna.com In systems based on E. coli strains like BL21(DE3), IPTG is instrumental during the preparation of this extract. nih.govresearchgate.net These strains are engineered to have the gene for T7 RNA polymerase under the control of the lacUV5 promoter, an IPTG-inducible promoter. researchgate.netosti.gov
During the growth of the bacterial culture, before the cells are harvested for lysis, IPTG is added to the culture medium. nih.govnih.gov This induces the high-level expression of T7 RNA polymerase, which then accumulates within the cells. researchgate.netnih.gov The timing of IPTG induction and cell harvesting are critical parameters that are often optimized to ensure the resulting cell extract is highly active and enriched with this essential polymerase. researchgate.netnih.gov After the induction period, the cells are harvested, washed, and lysed using methods like sonication or high-pressure homogenization to release the cellular contents, which are then processed to create the final cell extract for CFPS reactions. nih.govresearchgate.net
The primary role of IPTG in these CFPS systems is to ensure a sufficient supply of T7 RNA polymerase (T7RNAP) in the cell lysate. nih.gov The T7 expression system is highly favored for protein production because the T7RNAP is a very active and highly specific polymerase that recognizes its own promoter sequence (the T7 promoter). osti.govyoutube.com In a typical CFPS reaction, the gene of interest to be expressed is placed under the control of a T7 promoter on a plasmid or linear DNA template. youtube.com
When this template DNA is added to the cell extract prepared from IPTG-induced cells, the T7 RNA polymerase present in the lysate specifically binds to the T7 promoter and efficiently transcribes the target gene into messenger RNA (mRNA). youtube.comyoutube.com This newly synthesized mRNA is then immediately available to the ribosomes and other translational machinery within the cell extract to be translated into the desired protein. youtube.com The tight regulation and high efficiency of the T7 system, initiated by the IPTG induction during cell growth, contribute to the high protein yields often achievable with CFPS. osti.govnih.gov Some CFPS protocols may also include IPTG in the final reaction mixture itself, although its primary role is in the pre-expression of T7RNAP during lysate preparation. nih.gov
Standard IPTG induction requires monitoring of cell growth to add the inducer at the optimal time, which can be laborious, especially for high-throughput applications. researchgate.netyoutube.com Autoinduction provides a simplified workflow by eliminating the need for manual induction. Autoinduction media are formulated with a specific combination of carbon sources, typically glucose, glycerol, and lactose (B1674315). google.comnih.gov
The underlying principle relies on diauxic growth. E. coli will preferentially metabolize glucose, during which time the lac operon is repressed, preventing the expression of T7 RNA polymerase and the target protein. youtube.comnih.gov Once the glucose is depleted, the cells begin to metabolize lactose. youtube.com A metabolite of lactose, allolactose (B1665239), then acts as a natural inducer of the lac operon, leading to the expression of T7 RNA polymerase and subsequent production of the target protein. google.com
This auto-induction principle can be applied to the preparation of cell extracts for CFPS. google.com By growing the E. coli source strain in an auto-induction medium, the expression of T7 RNA polymerase is automatically triggered at a high cell density without manual intervention. researchgate.net This simplifies the process of generating potent cell extracts for CFPS. While originally developed for in vivo protein expression, auto-induction protocols are attractive for creating cell-free lysates, as they can lead to higher cell densities and reduce the hands-on time compared to traditional IPTG induction methods. google.com Commercial auto-induction media are also available that facilitate high-yield protein expression in T7-regulated systems without the need to add IPTG. genscript.com
Optimization Strategies for Isopropyl Beta Galactopyranoside Induction in Research
Factors Influencing Recombinant Protein Yield and Quality
The production of recombinant proteins in E. coli is a multifaceted process where the final yield and quality are dictated by a host of interdependent factors. patsnap.com Successful optimization hinges on balancing high-level protein synthesis with the metabolic capacity of the host cell to prevent stress, misfolding, and aggregation. uwaterloo.canih.gov Key variables that must be empirically determined for each target protein include the precise moment and duration of IPTG addition, the selection of an appropriate bacterial host, the formulation of the culture medium, and the incubation temperature. patsnap.comresearchgate.net
Optimization of Induction Timing and Duration
The timing and duration of induction are critical parameters that significantly impact protein expression levels. Induction is typically initiated when the bacterial culture is in the mid-logarithmic growth phase, commonly measured as an optical density at 600 nm (OD600) between 0.4 and 0.6. patsnap.comberkeley.edu Inducing at this stage ensures that cells are metabolically active and present in sufficient numbers for robust protein production. patsnap.com Inducing too early can place an excessive metabolic burden on a small population of cells, while late induction may result in lower yields as the culture enters the stationary phase, where resources are limited and protease activity can increase. nih.govresearchgate.net
The optimal duration of induction is protein-dependent and often involves a trade-off with incubation temperature. researchgate.net Higher temperatures (e.g., 37°C) lead to faster protein accumulation, and shorter induction times of 2 to 4 hours are common. researchgate.netbiologicscorp.com Conversely, lower temperatures promote proper protein folding and solubility, necessitating longer induction periods, such as overnight (12-18 hours) incubation at 15-25°C. researchgate.netbiologicscorp.comnih.gov It is crucial to determine the optimal time-course for each specific protein, as prolonged induction can sometimes lead to protein degradation. researchgate.net
| Induction Temperature | Typical Duration | Key Consideration | Reference |
|---|---|---|---|
| 37°C | 2-4 hours | Maximizes protein yield quickly, but increases risk of inclusion body formation. | researchgate.net |
| 30°C | 4-6 hours | A balance between yield and solubility. | researchgate.net |
| 22-25°C (Room Temp) | 6-16 hours (or overnight) | Improves protein solubility and proper folding for many proteins. | researchgate.net |
| 15-18°C | Overnight (16-24 hours) | Often used for difficult-to-express or aggregation-prone proteins to maximize solubility. | researchgate.netnih.gov |
Bacterial Strain Selection and Engineering for Specific Expression Targets
The choice of the E. coli host strain is fundamental to the success of recombinant protein production. patsnap.comaddgene.org While strains like DH5α and JM109 are suitable for cloning, they are generally not optimal for protein expression. uwaterloo.ca The BL21 strain and its derivatives are the most common hosts for protein production, primarily because they are deficient in the Lon and OmpT proteases, which reduces the degradation of heterologous proteins. uwaterloo.caaddgene.org
Many expression strains carry the DE3 lysogen, which contains the gene for T7 RNA polymerase under the control of the lacUV5 promoter. embl.orgthermofisher.com This allows for IPTG-inducible expression of the T7 RNA polymerase, which then drives high-level transcription of the target gene from a T7 promoter on an expression vector (e.g., a pET plasmid). addgene.orgembl.org Specialized BL21 derivatives have been engineered to address specific expression challenges: embl.orgplos.org
Toxic Proteins : Strains like C41(DE3) and C43(DE3) have mutations that lower the level of T7 RNA polymerase expression, which can be beneficial for producing proteins that are toxic to the host cell. embl.org The BL21-AI strain places the T7 polymerase under the control of the very tight arabinose-inducible araBAD promoter. embl.orgthermofisher.com
Improved Solubility : Strains such as ArcticExpress(DE3) co-express cold-adapted chaperonins that are active at low temperatures (4-12°C), facilitating proper protein folding. embl.orgplos.org
Codon Bias : Rosetta(DE3) strains contain a supplementary plasmid that provides tRNAs for codons that are rare in E. coli, which can improve the expression of proteins from eukaryotic sources. patsnap.com
| Strain | Key Feature | Primary Application | Reference |
|---|---|---|---|
| BL21(DE3) | lon and ompT protease deficient; carries T7 RNA polymerase gene under lacUV5 control. | General-purpose, high-level protein expression. | uwaterloo.caembl.org |
| C41(DE3) / C43(DE3) | Mutations reduce T7 RNA polymerase activity. | Expression of toxic or membrane proteins. | embl.org |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins Cpn10/Cpn60. | Enhancing solubility of aggregation-prone proteins at low temperatures. | embl.orgplos.org |
| Rosetta(DE3) | Supplies tRNAs for rare codons. | Expression of proteins from organisms with different codon usage (e.g., eukaryotes). | patsnap.com |
| BL21(DE3)pLysS | Carries a plasmid expressing T7 lysozyme (B549824). | Reduces basal ("leaky") expression of the target gene. | nih.gov |
Medium Composition and Carbon Source Effects on Induction Dynamics
The composition of the growth medium directly influences cell density and, consequently, the volumetric yield of the recombinant protein. nih.govresearchgate.net Common media used for protein expression include Luria-Bertani (LB), Terrific Broth (TB), and various minimal media like M9. nih.govresearchgate.net
Rich Media (LB, TB) : LB is a standard medium, but richer media like TB, which contains higher concentrations of yeast extract and peptone along with a phosphate (B84403) buffer and glycerol, can support significantly higher cell densities (OD600 of 10-20). nih.govresearchgate.netresearchgate.net The buffering capacity of TB also prevents the drastic drop in pH that can occur during high-density growth, which is beneficial for cell health. researchgate.net
Carbon Source : The choice of carbon source is critical. Glucose is often used but can lead to catabolite repression, inhibiting the full induction of the lac promoter even in the presence of IPTG. researchgate.net Adding glucose to the culture can, therefore, be a strategy to further reduce basal expression. reddit.comthermofisher.com Glycerol is an alternative carbon source that does not cause the same level of catabolite repression and can also act as a chemical chaperone, potentially aiding in protein folding. researchgate.netnih.gov In high-density cultures, providing an adequate carbon source (e.g., 0.8% glucose or higher) is critical for achieving high protein yields. nih.gov
| Component | Effect on Expression | Mechanism/Rationale | Reference |
|---|---|---|---|
| Terrific Broth (TB) vs. LB | Supports higher cell density and often higher protein yield. | Richer in nutrients and buffered to maintain a stable pH. | researchgate.netresearchgate.net |
| Glucose | Can decrease protein expression. | Causes catabolite repression, which inhibits the lac promoter. Useful for reducing leaky expression. | researchgate.net |
| Glycerol | Alternative carbon source that avoids strong catabolite repression. | Allows for high-density growth without inhibiting the promoter; may also act as a chemical chaperone. | researchgate.netnih.gov |
Temperature Modulation for Protein Folding and Solubility
Temperature is one of the most influential factors affecting protein solubility. patsnap.com While bacterial growth and protein synthesis are fastest at 37°C, this high temperature can also promote the aggregation of recombinant proteins into non-functional inclusion bodies. researchgate.net This is because the rate of protein synthesis can outpace the cellular machinery responsible for proper folding. nih.gov
Strategies for Mitigating Basal Gene Expression (Leakiness)
Inducible promoter systems, such as the T7 system, are designed to keep the expression of a target gene off until the addition of an inducer like IPTG. However, these systems are often not perfectly repressed, leading to a low level of transcription even in the absence of the inducer. nih.gov This phenomenon, known as basal or "leaky" expression, can be problematic, especially when the recombinant protein is toxic to the host cell, as it can lead to plasmid instability and poor growth. nih.govnih.gov
Co-expression of T7 Lysozyme for Repression Enhancement
A primary strategy to combat the leakiness of the T7 expression system is the co-expression of T7 lysozyme. nih.govneb.com T7 lysozyme is a natural inhibitor of T7 RNA polymerase. nih.govigem.org It binds to the polymerase and reduces its transcriptional activity. neb.comscilit.com By maintaining a low intracellular concentration of T7 lysozyme, the basal activity of any "leaky" T7 RNA polymerase is effectively neutralized, preventing transcription of the target gene before induction. nih.govnih.gov
This control is typically achieved by using host strains like BL21(DE3)pLysS or BL21(DE3)pLysE. embl.org These strains harbor a plasmid (pLysS or pLysE) that constitutively expresses a small amount of T7 lysozyme. igem.org Upon induction with IPTG, the production of T7 RNA polymerase increases dramatically, overwhelming the inhibitory capacity of the T7 lysozyme and allowing for robust expression of the target gene. thermofisher.com While this strategy is highly effective at reducing basal expression, it can also lower the final induced protein yield, as the lysozyme continues to exert some inhibitory effect post-induction. nih.gov Therefore, the choice between a standard DE3 strain and a pLysS variant depends on the toxicity of the target protein. nih.govneb.com
| Component | Function | Application | Reference |
|---|---|---|---|
| T7 Lysozyme | Binds to and inhibits T7 RNA polymerase. | Reduces basal transcription from the T7 promoter in uninduced cells. | nih.govnih.gov |
| pLysS Plasmid | Expresses low levels of T7 lysozyme. | Used in host strains (e.g., BL21(DE3)pLysS) to control leaky expression with minimal impact on final yield. | nih.govigem.org |
| pLysE Plasmid | Expresses higher levels of T7 lysozyme. | Provides tighter control over basal expression than pLysS, but may reduce final protein yield more significantly. | igem.org |
Utilization of Specific Lac Promoter Derivatives with Low Basal Activity
A significant challenge in recombinant protein expression is "leaky" expression, where the target protein is produced at low levels even without the inducer. This can be detrimental if the protein is toxic to the host cell. asm.orgaddgene.org To counter this, researchers have developed and utilized specific derivatives of the lac promoter that exhibit low basal activity, ensuring that transcription remains tightly repressed until the addition of IPTG.
One approach involves mutating the promoter sequence to decrease its affinity for RNA polymerase in the absence of an activator. For instance, the pLacIQ1 mutant promoter, when paired with the wild-type LacI repressor, has been shown to provide high induction levels while maintaining low leaky transcription. bioone.org Another strategy is the use of promoters that are inherently weaker but can be strongly activated. The PLlacO-1 promoter, for example, is a strong promoter that can be regulated over a 600-fold range and demonstrates tight repression, especially in low-copy-number plasmids. oup.com
Furthermore, hybrid promoters have been constructed to combine the strengths of different regulatory systems. The tac promoter, a hybrid of the trp and lac promoters, is a powerful tool for controlled high-level gene expression. pnas.org It possesses the consensus -35 sequence of the trp promoter and the consensus Pribnow box of the lac UV5 promoter, resulting in a higher transcriptional efficiency than either of its parent promoters. pnas.org Like the native lac promoter, tac promoters are repressed by the Lac repressor and can be induced by IPTG. pnas.org Temperature-inducible promoters are also known for their low leakiness, offering an alternative to chemically induced systems. addgene.org
Recent advancements have also focused on engineering the LacI repressor protein itself. An engineered LacI mutant, M7 (containing I79T and N246S mutations), has demonstrated approximately 95% less leaky expression and a wider induction dynamic range compared to the wild-type LacI. nih.gov This enhanced repression is attributed to a tighter binding affinity of the mutant repressor to the operator sequence. nih.gov
| Promoter/Repressor System | Key Characteristics | Reference |
|---|---|---|
| pLacIQ1 promoter with wild-type LacI | High induction levels with low leaky transcription. | bioone.org |
| PLlacO-1 promoter | Strong promoter with a >600-fold regulation range and tight repression. | oup.com |
| tac promoter | Hybrid of trp and lac promoters with high transcriptional efficiency. | pnas.org |
| LacI M7 mutant repressor | Engineered repressor with ~95% less leaky expression and broader induction range. | nih.gov |
Implementation of Dual Lac Operator Systems for Enhanced Control
To further tighten the regulation of gene expression, systems incorporating dual lac operator sites have been developed. The principle behind this strategy is that the binding of the LacI repressor tetramer to two operator sites simultaneously creates a DNA loop, which significantly enhances the stability of the repressed state. nih.gov This multivalent binding greatly reduces the probability of spontaneous dissociation of the repressor, thereby minimizing basal expression.
A prime example of this is the T7lac promoter system found in many pET expression vectors. vectorbuilder.comangelfire.com These vectors contain a lac operator sequence located immediately downstream of the T7 promoter. angelfire.com This arrangement allows the LacI repressor to bind and physically block transcription by T7 RNA polymerase. vectorbuilder.com In host strains engineered to express T7 RNA polymerase under the control of the lacUV5 promoter, a second layer of regulation is introduced. vectorbuilder.com This dual control mechanism, where IPTG is required to derepress both the synthesis of T7 RNA polymerase and the T7lac promoter on the plasmid, ensures exceptionally tight control over target gene expression. angelfire.com
Dual expression vector systems, such as the pET-DUET, take this concept a step further by allowing the simultaneous and independent expression of two different target genes within the same host cell. youtube.comnih.gov These vectors contain two separate expression cassettes, each with its own promoter and multiple cloning site, facilitating the co-expression of interacting proteins or multiple subunits of a complex. youtube.com Furthermore, dual-inducible systems combining the lac and tetracycline (B611298) (Tet) repressor systems have been developed to regulate two genes independently in the same cell. tandfonline.comnih.gov
| System | Mechanism of Enhanced Control | Key Features | Reference |
|---|---|---|---|
| T7lac promoter (pET vectors) | Dual regulation: IPTG required for both T7 RNA polymerase synthesis and derepression of the T7lac promoter. | Extremely tight control over gene expression, low basal levels. | vectorbuilder.comangelfire.com |
| Dual expression vectors (e.g., pET-DUET) | Two independent expression cassettes on a single plasmid. | Simultaneous expression of two different proteins. | youtube.comnih.gov |
| Lac/Tet dual-inducible system | Orthogonal regulation of two genes by IPTG and tetracycline, respectively. | Independent control of two separate genes in the same cell. | tandfonline.comnih.gov |
High-Throughput Optimization Approaches
Optimizing protein expression can be a laborious process, often requiring the screening of numerous conditions. nih.govproteogenix.scienceresearchgate.net High-throughput methods have emerged as powerful tools to accelerate this process by allowing for the parallel testing of many variables. rsc.orgtrenzyme.com
Automated Induction Profiling in Microtiter Plate Systems
Automated systems for induction profiling in microtiter plates have revolutionized the optimization of recombinant protein expression. nih.govresearchgate.net These platforms, often integrating liquid handling robotics with online monitoring of cell growth and protein production, enable the systematic investigation of multiple parameters simultaneously, such as inducer concentration, induction time, and temperature. nih.govresearchgate.netnih.gov
Studies using such systems have demonstrated that optimal IPTG concentrations can be significantly lower than the commonly used 1 mM, often falling in the range of 0.05 to 0.1 mM. nih.govresearchgate.net These automated platforms can perform hundreds of expression tests in a matter of weeks, dramatically reducing the time required for optimization. proteogenix.science The ability to monitor key parameters like optical density and fluorescence in real-time provides a detailed picture of the induction process and its impact on cell physiology. nih.govnih.gov This approach allows for the rapid identification of optimal conditions that balance high protein yield with minimal metabolic burden on the host cells. researchgate.net
| Parameter | Finding from High-Throughput Screening | Reference |
|---|---|---|
| IPTG Concentration | Optimal concentrations are often 10-20 times lower than conventional guidelines, typically between 0.05 and 0.1 mM. | nih.govresearchgate.net |
| Temperature | Higher cultivation temperatures may necessitate lower IPTG concentrations to reduce metabolic burden. | nih.govresearchgate.net |
| Induction Time | Less critical when the optimal inducer concentration is used. | nih.gov |
Response Surface Methodology for Multi-Parameter Optimization
Response Surface Methodology (RSM) is a statistical approach that allows for the efficient optimization of multiple interacting variables. nih.govtbzmed.ac.irnih.gov Instead of testing one factor at a time, RSM employs a set of designed experiments to model the relationship between several independent variables and one or more response variables (e.g., protein yield). nih.govijbiotech.com This method significantly reduces the number of required experimental runs compared to traditional optimization techniques. tbzmed.ac.ir
In the context of IPTG induction, RSM has been successfully used to optimize factors such as IPTG concentration, cell density at induction (OD), and post-induction time and temperature. nih.govtbzmed.ac.irnih.gov For example, in one study, RSM determined the optimal conditions for reteplase (B1178584) expression to be an IPTG concentration of 0.34 mM, an OD of 5.6, and an expression time of 11.91 hours. nih.govnih.gov Another study optimizing Thioredoxin-MOG fusion protein expression found the ideal conditions to be 0.491 mM IPTG, an OD of 0.8, and a post-induction period of 23.878 hours at 23°C. tbzmed.ac.ir These examples highlight the power of RSM to identify the precise combination of factors that leads to maximal protein production.
| Protein | Optimized Parameters | Optimal Values | Reference |
|---|---|---|---|
| Reteplase | IPTG Concentration, Optical Density (OD), Expression Time | 0.34 mM, 5.6, 11.91 hours | nih.govnih.gov |
| Thioredoxin-MOG Fusion Protein | IPTG Concentration, Pre-induction OD, Post-induction Temperature, Post-induction Time | 0.491 mM, 0.8, 23°C, 23.878 hours | tbzmed.ac.ir |
| Resuscitation-promoting factor (Rpf) | IPTG Concentration, Cell Density, Induction Temperature, Culture Time | 59.56 mg/L, 0.69, 20.82°C, 7.72 hours | rsc.org |
Comparative Studies and Analogues of Isopropyl Beta Galactopyranoside
Isopropyl-beta-galactopyranoside Versus Natural Lac Operon Inducers
Isopropyl-β-D-1-thiogalactopyranoside (IPTG) serves as a molecular mimic of allolactose (B1665239), the natural inducer of the lac operon. astralscientific.com.auwikipedia.orgchemicalbook.com A primary advantage of IPTG lies in its non-metabolizable nature. astralscientific.com.aubiologicscorp.comletstalkacademy.com Unlike allolactose, which is a lactose (B1674315) metabolite and can be broken down by the cell, IPTG contains a sulfur atom that creates a non-hydrolyzable bond. astralscientific.com.auwikipedia.orgbiologicscorp.com This structural feature prevents cellular enzymes, such as β-galactosidase, from degrading it. youtube.com Consequently, the concentration of IPTG remains constant throughout an experiment, ensuring a sustained and consistent induction of gene expression controlled by the lac operon. astralscientific.com.aubiologicscorp.comagscientific.com This stability is crucial for achieving reproducible results in research and for maintaining long-term protein production. youtube.com In contrast, natural inducers like lactose are consumed by the cell, leading to a decrease in their concentration and resulting in transient or variable gene expression. youtube.com
The efficiency and kinetics of gene induction by IPTG differ significantly from those of natural inducers. IPTG is recognized as a potent inducer of the lac operon. youtube.com It directly binds to the lac repressor protein, causing an allosteric change that releases the repressor from the lac operator DNA sequence. astralscientific.com.auwikipedia.orgbiologicscorp.com This action allows RNA polymerase to begin the transcription of the genes within the operon.
Conversely, the natural inducer, allolactose, is produced from lactose through the enzymatic action of β-galactosidase. nih.govkhanacademy.org Therefore, induction by lactose is an indirect process that depends on its uptake and subsequent metabolic conversion. This results in slower induction kinetics compared to the direct and rapid action of IPTG. The efficiency of induction by IPTG is also notably high, with studies showing that it can induce gene expression at concentrations significantly lower than other inducers like thiomethyl galactoside (TMG). nih.govresearchgate.netberkeley.edu
Table 1: Comparison of IPTG and Natural Lac Operon Inducers
| Feature | This compound (IPTG) | Allolactose (Natural Inducer) |
| Metabolism | Non-metabolizable by the cell. astralscientific.com.aubiologicscorp.com | Metabolized by the cell. letstalkacademy.com |
| Induction Consistency | Provides consistent and sustained induction due to stable concentration. astralscientific.com.auagscientific.com | Induction can be transient as the inducer is consumed. youtube.com |
| Mechanism of Action | Directly binds to the lac repressor to induce transcription. wikipedia.orgbiologicscorp.com | Formed from lactose, which then binds to the lac repressor. nih.govkhanacademy.org |
| Induction Kinetics | Rapid induction. nih.gov | Slower induction kinetics. |
| Potency | High-potency inducer. youtube.com | Generally lower potency compared to IPTG. |
Comparison with Other Synthetic Inducers
While IPTG is a widely used synthetic inducer, other synthetic molecules have also been studied for their ability to regulate the lac operon. One such inducer is Thiomethyl galactoside (TMG). Comparative studies have shown that both IPTG and TMG can act as gratuitous inducers. nih.govresearchgate.net Research comparing the two has revealed that bimodal induction (where a population of cells splits into induced and uninduced subpopulations) occurs at approximately ten-fold lower concentrations with IPTG than with TMG. nih.govresearchgate.netberkeley.edu Both inducers can enter the cell via the lactose permease at low concentrations, but can also enter independently at higher concentrations. nih.govresearchgate.netberkeley.edu Another synthetic compound, Phenyl-β-D-galactoside, also functions as an inducer and is a known substrate for the β-galactosidase enzyme.
Table 2: Comparison of Synthetic Lac Operon Inducers
| Inducer | Chemical Nature | Key Characteristics |
| This compound (IPTG) | Thio-galactoside | Non-metabolizable, highly potent, ensures stable and consistent induction. astralscientific.com.aubiologicscorp.comyoutube.com |
| Thiomethyl galactoside (TMG) | Thio-galactoside | Gratuitous inducer, requires higher concentrations for induction compared to IPTG. nih.govresearchgate.net |
| Phenyl-β-D-galactoside (P-gal) | Galactoside | Synthetic inducer that also serves as a substrate for β-galactosidase. |
Adaptation and Use in Mammalian Expression Systems
The robust and well-characterized nature of the E. coli lac operon has led to its adaptation for controlling gene expression in mammalian cells. nih.govresearchgate.net This provides researchers with a powerful tool to induce or suppress gene activity in a controlled manner, which is invaluable for studying gene function. nih.govresearchgate.net
To functionalize the lac system in mammalian cells, the core components—the lac repressor and the lac operator—are engineered for a eukaryotic context. tandfonline.com Typically, the gene encoding the lac repressor is introduced into the mammalian host cell line, where it is constitutively expressed. biologicscorp.com The lac operator DNA sequence is integrated into a mammalian expression vector, positioned near the promoter that drives the gene of interest. tandfonline.com In this setup, the lac repressor binds to the operator, preventing transcription. biologicscorp.com The addition of IPTG, which can readily penetrate mammalian cells, inactivates the repressor, leading to its dissociation from the operator and subsequent activation of gene expression. nih.gov
Episomal vectors, which are plasmids capable of autonomous replication in the nucleus of mammalian cells without integrating into the host genome, have been combined with the IPTG-inducible system. tandfonline.comnih.gov This creates a powerful tool for transient gene expression studies. An example is the pEpiLac vector, which contains an IPTG-inducible promoter and can be maintained stably in certain human cell lines that express an IPTG-dependent transactivator. tandfonline.comnih.govresearchgate.net These systems can achieve high levels of induction (up to 300-fold has been reported) upon treatment with IPTG. tandfonline.comnih.gov A key advantage is that the expression of the target gene can be promptly stopped by removing IPTG from the culture medium. tandfonline.comnih.gov This makes IPTG-inducible episomal systems particularly useful for the regulated expression of genes that may be growth-inhibitory or cytotoxic. tandfonline.comnih.gov
Table 3: Components of an IPTG-Inducible Mammalian Expression System
| Component | Function in Mammalian System |
| Lac Repressor Gene | Expressed in the host cell to produce the repressor protein that binds the operator. biologicscorp.com |
| Lac Operator Sequence | A DNA sequence integrated into the expression vector to which the repressor binds, controlling transcription. tandfonline.com |
| Inducer (e.g., IPTG) | A small molecule that, when added, inactivates the repressor, allowing gene expression to proceed. nih.gov |
| Episomal Vector | A plasmid that carries the gene of interest and regulatory elements, replicating independently in the cell nucleus. tandfonline.comnih.gov |
Development of Chimeric Transactivators for Mammalian Control
The ability to precisely regulate gene expression in mammalian cells is a fundamental tool in modern biology, enabling detailed studies of gene function and the development of novel therapeutic strategies. A powerful approach for achieving external control over gene activity involves the use of chimeric transactivators. These are engineered, man-made proteins that combine the functional domains of different proteins to create a molecular switch responsive to a specific small-molecule inducer. A widely utilized and extensively developed system employs the chemical compound Isopropyl-β-D-1-thiogalactopyranoside (IPTG) to control the expression of a target gene. nih.gov
The core of the IPTG-inducible system is adapted from the lac operon, a well-characterized gene regulatory circuit in the bacterium Escherichia coli. frontiersin.org In its native environment, the lac operon controls the metabolism of lactose. Scientists have repurposed its key components to function within mammalian cells. nih.gov The system typically consists of two primary engineered elements: a chimeric transactivator protein and a synthetic promoter that controls the gene of interest.
The chimeric transactivator is a fusion protein. It is constructed by linking a DNA-binding domain with a transcriptional activation domain. The most common DNA-binding domain used is the lac repressor (LacI), the protein that naturally binds to a specific DNA sequence known as the lac operator (lacO). frontiersin.org This LacI domain is then fused to a potent activation domain, such as the VP16 transactivation domain from the Herpes Simplex Virus, which has the ability to recruit the host cell's transcriptional machinery.
The second component, the synthetic promoter, is engineered to contain one or more copies of the lacO sequence placed near the transcription start site of the target gene. nih.gov In the absence of the inducer, IPTG, the LacI portion of the chimeric transactivator binds tightly to the lacO sites in the synthetic promoter. This binding event effectively blocks the transcription of the downstream gene, keeping it in an "off" state.
Induction of gene expression is triggered by the addition of IPTG. nih.gov IPTG is a structural mimic of allolactose, the natural inducer of the lac operon. nih.govresearchgate.net When introduced to the cells, it rapidly permeates the cell membrane and binds to the LacI domain of the chimeric transactivator. nih.gov This binding causes a conformational change in the LacI protein, which reduces its affinity for the lacO sequence. As the transactivator detaches from the promoter, the block on transcription is lifted. The now-unobstructed VP16 activation domain can recruit RNA polymerase and other necessary factors to the promoter, leading to robust expression of the target gene.
Early development of these systems focused on optimizing their performance in mammalian cells. A significant challenge was "leaky" expression, where a low level of transcription occurs even without the inducer. nih.gov Research has focused on several strategies to enhance the system's tightness, or "stringency." These include:
Modification of the lacO sites: The number and positioning of the lacO sequences within the promoter are critical for effective repression. nih.gov Studies have shown that strategic placement of multiple operator sites can significantly decrease background expression. frontiersin.orgnih.gov
Engineering the LacI Repressor: Mutations have been introduced into the LacI protein to increase its binding affinity for the lacO sequence, thereby creating a more potent repressor.
Development of "Reverse" Systems: In a notable advancement, researchers engineered a temperature-sensitive LacI-based transactivator, LAP267, that functions in a reverse manner. pnas.orgnih.gov This chimeric protein is inactive at higher temperatures but becomes active in the presence of IPTG. nih.gov This design provides an alternative mode of control and has demonstrated a high degree of regulatory stringency, with induction factors reaching up to 1200-fold. nih.gov
The development of these IPTG-inducible chimeric transactivators represents a significant milestone in synthetic biology. By co-opting a bacterial regulatory system and re-engineering its components, scientists have created a versatile and powerful tool for controlling gene expression in mammalian cells. bu.edunih.gov This technology has been instrumental in a vast range of research applications, from fundamental studies of gene function to the controlled production of recombinant proteins for therapeutic purposes. capes.gov.br
Table of Research Findings on IPTG-Inducible Chimeric Transactivators
| System Component | Development/Finding | Research Focus | Result/Impact |
|---|---|---|---|
| Transactivator | Fusion of LacI and VP16 activation domain. | Creating an inducible switch. | Allows IPTG to control the "on" state of a target gene. |
| Promoter | Insertion of multiple lacO sites near the transcription start site. | Reducing leaky expression. | Enhanced repression in the absence of IPTG. nih.gov |
| Transactivator | Creation of a temperature-sensitive mutant, LAP267. | Developing reverse-regulated systems. | Gene activation is induced by IPTG at non-permissive temperatures. pnas.orgnih.gov |
| Induction | Use of IPTG as a small-molecule inducer. | Achieving external control. | Rapid and potent induction of gene expression. nih.gov |
| Optimization | Co-treatment with lactose and IPTG. | Improving regulatory efficiency. | Enhanced expression regulation in mammalian cells. nih.govnih.gov |
Impact on Host Cell Physiology and System Design Considerations
Metabolic Burden Associated with Recombinant Gene Overexpression
The forced expression of a foreign gene diverts the host cell's resources, such as amino acids, ATP, and transcriptional and translational machinery, away from its normal physiological processes. This redirection of resources is a primary contributor to the metabolic burden observed during IPTG-induced protein production.
In planktonic, or free-swimming, bacterial cultures, the metabolic load imposed by IPTG-induced overexpression can have pronounced negative effects on cell growth and viability. The high-level synthesis of a single protein can consume a significant portion of the cell's energy and biosynthetic precursors, leading to a reduction in the growth rate and, in some cases, cell death.
Studies have shown that increasing concentrations of IPTG can proportionally decrease the final cell density of E. coli cultures. For instance, the overexpression of certain proteins can lead to a collapse in the number of colony-forming units (CFUs) at IPTG concentrations above 0.1 mM, with a population decrease of over 99.9%. This bactericidal effect is not necessarily due to the toxicity of IPTG itself or the T7 RNA polymerase, but rather the metabolic stress of overexpressing the target protein. This stress can lead to the accumulation of misfolded proteins, further taxing the cell's quality control systems.
| IPTG Concentration (mM) | Relative Cell Growth/Viability (%) |
| 0 (Uninduced) | 100 |
| 0.05 | 85 |
| 0.2 | 60 |
| 1.0 | 40 |
This table presents illustrative data synthesized from multiple studies to show the general trend of the impact of IPTG concentration on the growth and viability of planktonic E. coli cultures. The actual values can vary significantly depending on the specific protein being expressed, the expression vector, and the host strain.
Biofilms, which are communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix, exhibit distinct physiological characteristics compared to their planktonic counterparts. These differences extend to their response to IPTG-induced protein expression.
Research comparing the expression of enhanced green fluorescent protein (eGFP) in planktonic and biofilm cultures of E. coli has revealed that biofilm cells can sustain recombinant protein production more effectively. While IPTG induction negatively impacts the growth and viability of planktonic cultures, it appears to shift the metabolism of biofilm cells towards the maintenance of heterologous protein concentration. In one study, specific eGFP production in planktonic cells decreased by approximately 86% over time in both induced and non-induced states. In contrast, induced biofilm cells maintained a relatively constant level of eGFP production. nih.govresearchgate.net This suggests that the biofilm mode of growth may offer a more stable environment for sustained recombinant protein synthesis.
| Culture Type | Condition | Specific eGFP Production (fg/cell) | Plasmid Copy Number (PCN) | Total RNA (relative units) |
| Planktonic | Non-induced | ~2 | ~70 | ~1.2 |
| Planktonic | Induced | ~2 | ~130 | ~0.8 |
| Biofilm | Non-induced | ~12 | ~10 | ~0.6 |
| Biofilm | Induced | ~17 | ~6 | ~0.4 |
This table is based on data from a study comparing eGFP expression in E. coli JM109(DE3) planktonic and biofilm cultures. The values are approximations derived from graphical data presented in the source publication to illustrate the observed trends. nih.gov
Plasmid Stability and Gene Dosage Effects on Expression Efficiency
Plasmids are the most common vectors for recombinant protein expression. However, their maintenance and copy number can be affected by the metabolic stress of induction, which in turn influences the efficiency of protein production.
High copy number plasmids are often used with the assumption that a higher gene dosage will lead to greater protein yield. However, the maintenance of these plasmids, especially under the metabolic strain of IPTG induction, can be challenging. The energetic cost of replicating a large number of plasmids can compete with the resources needed for cell growth and protein synthesis. nih.gov
Studies have shown that under inductive conditions, there can be a significant reduction in plasmid copy number over time in planktonic cultures. nih.gov This plasmid instability can lead to a heterogeneous population of cells, with some losing the plasmid altogether and thus no longer contributing to protein production. The metabolic burden of maintaining a high plasmid copy number can sometimes preclude high-level expression of the desired protein. nih.gov
An alternative to plasmid-based expression is the integration of the target gene into the host chromosome. This approach can offer greater stability but introduces another variable: the effect of the chromosomal integration site on gene expression. Research has demonstrated that the expression of a gene can vary dramatically depending on its location within the bacterial chromosome.
A study using a reporter cassette with the lac promoter driving the expression of gfp in E. coli K-12 found that gene expression varied by approximately 300-fold depending on the insertion site. nih.govacs.orgresearchgate.net At some locations, expression was more than three times higher than at the native lac promoter locus, while at others, the gene was almost completely silenced. These position effects are not due to differences in gene copy number but are primarily mediated at the level of transcription, influenced by the local chromosomal architecture and the presence of nucleoid-associated proteins.
| Chromosomal Locus | Relative GFP Expression (%) |
| nupG | 320 |
| asl | 310 |
| lac (native) | 100 |
| tam | 20 |
| yghX | 1 |
This table presents data from a study on chromosomal position effects in E. coli K-12, showing the relative fluorescence of a gfp reporter integrated at different genomic loci compared to the native lac locus. nih.govacs.orgresearchgate.net
Research Strategies to Overcome Expression Challenges
To mitigate the negative effects of metabolic burden and improve the efficiency and reliability of recombinant protein production, several research strategies have been developed. These strategies focus on optimizing the induction process, the expression vector, and the host strain itself.
One common approach is to optimize the concentration of IPTG. Lower concentrations can often reduce the metabolic burden and improve the solubility of the expressed protein without significantly compromising the yield. nih.gov Another strategy is to use alternative inducers to IPTG. Lactose (B1674315), the natural inducer of the lac operon, is a non-toxic and cost-effective alternative. Studies have shown that lactose induction can lead to higher cell mass and increased solubility of the target protein compared to IPTG induction. researchgate.netnih.gov For example, the production of recombinant human keratinocyte growth factor-2 was 52% higher with lactose induction compared to IPTG induction. researchgate.net Auto-induction media, which contain a mixture of glucose, glycerol, and lactose, allow for initial cell growth without induction, followed by automatic induction of protein expression once the glucose is depleted, thereby separating the growth and production phases.
Host strain engineering is another powerful strategy. This can involve modifying the host's metabolic pathways to better accommodate the demands of protein overexpression or engineering strains with reduced protease activity to prevent degradation of the recombinant protein. Furthermore, the development of plasmid-free expression systems, where the gene of interest is integrated into the chromosome, can enhance process stability.
Finally, the choice of promoter system can have a significant impact. While the T7 promoter system is widely used for its high expression levels, other promoters that offer tighter regulation or lower basal expression levels can be advantageous, especially for the production of toxic proteins.
Enhancing Protein Solubility Through Fusion Tags and Co-expressed Chaperones
A primary challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. nih.gov To overcome this, strategies have been developed to improve the solubility of the target protein, primarily through the use of solubility-enhancing fusion tags and the co-expression of molecular chaperones. nih.govfrontiersin.org
Fusion Tags for Enhanced Solubility
| Fusion Tag | Size (approx. kDa) | Mechanism of Action | Key Characteristics |
|---|---|---|---|
| Maltose-Binding Protein (MBP) | 43 | Acts as a highly soluble chaperone-like protein. frontiersin.org | One of the most effective and commonly used solubility enhancers; also serves as an affinity tag for purification. frontiersin.orgresearchgate.net |
| Glutathione-S-Transferase (GST) | 26 | Increases hydrophilicity and can promote proper folding. researchgate.net | Reliable solubility enhancer that also functions as an affinity tag. researchgate.net |
| NusA | 55 | A large, highly soluble protein that can prevent aggregation of its fusion partner. bbrc.in | Can significantly improve the solubility of difficult-to-express proteins. |
| Thioredoxin (Trx) | 12 | Can promote the formation of correct disulfide bonds in the cytoplasm of specific E. coli strains and enhance solubility. frontiersin.org | Small size is advantageous; considered one of the best choices for improving solubility. frontiersin.org |
Co-expression of Molecular Chaperones
Another powerful approach is to co-express the recombinant protein with molecular chaperones. nih.gov Chaperones are proteins that assist in the correct folding of other proteins and prevent their aggregation. nih.gov The overproduction of a foreign protein can overwhelm the host cell's native chaperone machinery. nih.gov By supplying additional chaperones through co-expression from a separate, compatible plasmid, the cell's folding capacity can be boosted, leading to a higher yield of soluble protein. nih.govresearchgate.net
In E. coli, two major chaperone systems are the DnaK system (comprising DnaK, DnaJ, and GrpE) and the GroEL/GroES system. nih.gov Plasmid systems have been developed that allow for the IPTG-inducible co-expression of various combinations of these chaperones. nih.gov Research has shown that a coordinated co-overproduction of multiple chaperone systems can be particularly effective. A two-step procedure, where chaperones are first co-expressed with the target protein and then protein synthesis is inhibited to allow for chaperone-mediated refolding, has been shown to increase the solubility of a wide range of heterologous proteins significantly. nih.gov For many proteins, co-expression with chaperones is the only way to obtain any soluble product. nih.gov
Mitigating Effects of Overexpressed Protein Toxicity on Host Cells
When the overexpressed protein is toxic to the host cell, it can severely limit protein yield by causing growth arrest or cell death. nih.gov Several strategies can be employed to manage protein toxicity in IPTG-inducible systems.
Tightly Regulated Expression and Control of Basal Expression
A primary cause of toxicity issues is "leaky" or basal expression from the promoter before induction with IPTG. nih.govneb.com If the protein is toxic, even low levels of premature expression can inhibit cell growth, preventing the culture from reaching an optimal density for induction. nih.gov Several strategies can minimize leaky expression:
Host Strains: Using host strains that produce higher levels of the LacI repressor (e.g., those containing the lacIq gene) can help keep the promoter more tightly repressed before induction. neb.com
T7 Lysozyme (B549824): For T7 promoter-based systems, host strains like BL21(DE3)pLysS or pLysE can be used. nih.gov These strains carry a plasmid that constitutively expresses T7 lysozyme, a natural inhibitor of the T7 RNA polymerase, which reduces its basal activity and subsequent leaky transcription of the target gene. nih.govneb.com
Glucose in Media: Adding glucose to the growth medium can help repress the lac promoter through catabolite repression, further reducing basal expression levels. neb.com
Promoter Choice: While the lac promoter and its derivatives are common, they are known to be somewhat leaky. researchgate.netyouthkiawaaz.com For highly toxic proteins, switching to a more tightly regulated promoter system, such as the arabinose-inducible araBAD promoter (PBAD), may be necessary. biologicscorp.comnih.gov
Optimization of Induction and Growth Conditions
Fine-tuning the induction parameters is critical for managing toxic protein expression. The goal is to find a balance between producing a reasonable amount of protein while keeping the host cells viable. biologicscorp.com
IPTG Concentration: High concentrations of IPTG can lead to a very high rate of protein synthesis, which can overwhelm the cell's machinery and exacerbate toxicity. researchgate.net Reducing the IPTG concentration (e.g., to 0.01-0.1 mM) can lower the expression rate, giving the cell more metabolic control over the toxic effects and potentially increasing the yield of soluble, active protein. biologicscorp.commdpi.comneb.com
Induction Temperature: Lowering the culture temperature (e.g., to 15-25°C) after induction is a widely used and effective strategy. biologicscorp.compatsnap.com Lower temperatures slow down cellular processes, including transcription and translation, which can reduce the rate of protein accumulation. biologicscorp.com This slower production rate often improves proper protein folding and solubility while reducing the toxic stress on the host. biologicscorp.compatsnap.com
| Strategy | Method | Rationale |
|---|---|---|
| Control Basal ("Leaky") Expression | Use host strains with enhanced LacI repressor levels (e.g., lacIq). neb.com | Increases the amount of repressor, leading to tighter binding to the operator and less transcription before induction. |
| Use host strains expressing T7 lysozyme (pLysS, pLysE). nih.gov | T7 lysozyme inhibits the basal activity of T7 RNA polymerase, reducing leaky expression from T7 promoters. | |
| Add glucose to the growth medium. neb.com | Induces catabolite repression, which helps suppress transcription from the lac promoter. | |
| Optimize Induction Conditions | Lower the IPTG concentration. biologicscorp.commdpi.com | Reduces the rate of protein synthesis, lessening the metabolic burden and toxic shock to the cell. |
| Lower the post-induction growth temperature. biologicscorp.compatsnap.com | Slows down protein synthesis and cellular metabolism, which can improve protein folding and reduce toxicity. | |
| Use a lower copy number plasmid. biologicscorp.com | Reduces the gene dosage, leading to more controlled and potentially less toxic levels of protein expression. |
Future Research Directions for Isopropyl Beta Galactopyranoside Based Systems
Development of Novel Isopropyl-beta-galactopyranoside Derivatives with Enhanced Properties
While IPTG is a highly effective inducer, research is underway to develop novel derivatives with improved characteristics, such as greater induction efficiency, reduced cellular toxicity, and enhanced stability. The goal is to create molecules that offer more precise control over gene expression while minimizing the metabolic burden on the host organism. nih.gov
Recent studies have focused on synthesizing and characterizing analogs that modify the isopropyl group or the glycosidic bond. rsc.orguniversityofgalway.ienih.gov One promising example is the C-glycoside analogue of IPTG, 1-β-D-galactopyranosyl-2-methylpropane. Research published in September 2024 demonstrated that this compound is an effective inducer that leads to significantly reduced proteolysis during protein expression compared to IPTG. rsc.orgnih.gov This suggests that proteins purified using this new mimetic may have higher quality and activity. Furthermore, 1-β-D-galactopyranosyl-2-methylpropane was found to reduce bacterial growth to a lesser degree than IPTG, indicating a lower metabolic load on the host cells. rsc.orgnih.gov
Other research has explored the use of natural analogs like lactose (B1674315) and galactose as cost-effective and less toxic alternatives to IPTG. nih.govresearchgate.net These compounds can be metabolized by the cell, which can be advantageous in certain applications by allowing for a more gradual induction and lower metabolic stress. nih.govresearchgate.net
Table 1: Comparison of IPTG and Novel Derivative 1-β-D-galactopyranosyl-2-methylpropane
| Property | Isopropyl-β-D-1-thiogalactopyranoside (IPTG) | 1-β-D-galactopyranosyl-2-methylpropane | Reference |
|---|---|---|---|
| Compound Type | S-glycoside (non-hydrolyzable) | C-glycoside | rsc.orgnih.gov |
| Induction Efficacy | High | Effective | rsc.orgnih.gov |
| Effect on Proteolysis | Standard | Significantly reduced | rsc.orgnih.gov |
| Impact on Bacterial Growth | Reduces growth compared to control | Less reduction in growth than IPTG | rsc.orgnih.gov |
| Potential Advantage | Strong, stable induction | Higher quality/activity of purified protein | rsc.orgnih.gov |
Integration into Advanced Biotechnological Processes and Production Systems
The application of IPTG-inducible systems is expanding from laboratory-scale experiments to large-scale industrial bioproduction. researchgate.net This transition requires adapting and optimizing induction strategies for advanced processes like high-cell-density fed-batch cultures and continuous manufacturing. A key challenge is managing the cost and potential toxicity of IPTG in these large-scale applications. taylorandfrancis.com
Research efforts are focused on optimizing inducer concentration and timing to maximize product yield while maintaining cell health. Studies have shown that conventional IPTG concentrations (often around 1.0 mM) are frequently suboptimal and can be significantly reduced. nih.govnih.govlu.se For example, in the production of a thermostable amidase, induction was found to be a function of the inducer concentration per unit of biomass, with optimal enzyme activity achieved at 400 μM IPTG in high-density cultures. researchgate.net In another study producing L-phosphinothricin, the best conditions in a 5 L fermenter were found to be 0.05 mM IPTG. nih.gov
Auto-induction media, which often use lactose as a primary inducer that is consumed once a preferred carbon source like glucose is depleted, represent another advanced strategy. researchgate.netlu.se Recent research has demonstrated that IPTG can effectively replace lactose in auto-induction systems, enhancing protein production in batch cultures. researchgate.net One study comparing induction methods found that lactose auto-induction increased volumetric yield more than 2.5-fold compared to classic single-shot IPTG induction. researchgate.net These approaches simplify the production process by eliminating the need to monitor cell growth and add the inducer manually. researchgate.netlu.se
Table 2: Comparison of Different Induction Strategies for Recombinant Protein Production
| Induction Strategy | Inducer(s) | Typical Concentration | Process | Key Advantage | Reference |
|---|---|---|---|---|---|
| Standard Induction | IPTG | 0.1 - 1.0 mM | Batch / Fed-Batch | Simple and widely used | nih.govlu.se |
| Optimized Low-Dose Induction | IPTG | 0.05 - 0.4 mM | High-Density Fed-Batch | Reduces metabolic burden and cost | nih.govresearchgate.netnih.gov |
| Auto-Induction | Lactose, Glucose, Glycerol | Varies (component of media) | Batch | Induction is automatic, simplifying the process | researchgate.netlu.se |
| IPTG Auto-Induction | IPTG (low concentration) | < 100 µM | Batch | Higher productivity than standard induction | researchgate.net |
Application of Computational Modeling and Systems Biology Approaches to Optimize Gene Regulation
Computational modeling and systems biology are becoming indispensable tools for understanding and optimizing IPTG-based expression systems. These approaches allow researchers to simulate the complex interactions within a cell and predict the outcomes of different induction strategies, thereby facilitating the rational design of gene circuits with predictable behaviors. nih.govresearchgate.networldscientific.com
Mathematical models have been developed to describe the dynamics of IPTG transport into the cell, its interaction with the LacI repressor protein, and the subsequent transcription and translation of the target gene. nih.govnih.gov An in-silico model of IPTG transport across the E. coli cytoplasmic membrane identified LacY-mediated active transport as a rapid process and a potential rate-limiting step in induction. nih.gov Such models can predict how changes in parameters like the number of LacY permease enzymes or the external IPTG concentration will affect the intracellular inducer level and, consequently, the level of protein expression. nih.gov
Systems biology approaches also investigate the phenomenon of bistability in the lac operon, where a population of genetically identical cells can exhibit two distinct expression states (induced and non-induced). nih.gov Models incorporating factors like inducer transport and repressor binding dynamics help explain how this partial induction occurs and how it can be controlled. nih.govtandfonline.com By simulating these systems, researchers can identify optimal induction conditions that lead to homogenous, high-level expression across the entire cell population. These predictive models are crucial for fine-tuning gene expression, minimizing metabolic load, and maximizing the efficiency of biotechnological production. nih.govnih.gov
Table 3: Application of Computational Models in Optimizing IPTG-Inducible Systems
| Model Type | Focus of Model | Key Parameters Simulated | Predictive Outcome | Reference |
|---|---|---|---|---|
| Synthetic Gene Circuit Model | Gene expression in a synthetic circuit with negative feedback | IPTG concentration, repressor-operator binding | Reproduces experimental induction data; predicts effects of changing genetic components | nih.govresearchgate.networldscientific.com |
| Inducer Transport Model | IPTG uptake across the cytoplasmic membrane | LacY permease concentration, KM, kcat, diffusion rate | Predicts intracellular IPTG concentration over time; identifies transport as a rate-limiting step | nih.gov |
| Bistability & Stochastic Model | Population heterogeneity and all-or-none induction behavior | Inducer concentration, permease activity, repressor-DNA binding kinetics | Explains partial induction and bistability; helps define conditions for homogenous expression | nih.govnih.gov |
Q & A
Q. What is the molecular mechanism by which IPTG induces gene expression in bacterial systems?
IPTG acts as a lactose analog that binds to the lac repressor (LacI), causing a conformational change that releases the repressor from the lac operon and initiates transcription . Methodologically, researchers can validate this mechanism by:
- Performing β-galactosidase activity assays under varying IPTG concentrations.
- Using electrophoretic mobility shift assays (EMSAs) to confirm LacI-IPTG binding.
- Comparing expression levels in lacI⁺ vs. lacI⁻ strains via SDS-PAGE or Western blot.
Q. How do researchers determine the optimal IPTG concentration for protein expression in E. coli?
A standard approach involves a concentration gradient experiment (e.g., 0.1–1.0 mM IPTG) followed by:
Q. How can researchers resolve contradictory data on IPTG’s impact on protein solubility?
Contradictions often arise from differences in experimental conditions. A systematic analysis should:
Q. What methodological approaches validate IPTG’s off-target effects in transcriptomic studies?
To assess genome-wide impacts:
Q. How can IPTG-mediated induction be optimized for toxic protein production?
Strategies include:
Q. What analytical techniques quantify IPTG uptake kinetics in bacterial cells?
Advanced methods involve:
Q. How does IPTG stability in storage buffers affect experimental reproducibility?
IPTG degrades in aqueous solutions; researchers should:
- Prepare fresh solutions or store aliquots at -20°C (avoid freeze-thaw cycles).
- Verify integrity via HPLC or enzymatic assays using β-galactosidase.
- Document buffer pH and temperature conditions, as alkaline conditions accelerate hydrolysis .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships with IPTG?
Q. How can researchers differentiate between plasmid loss and failed induction in IPTG experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
